Ethyl 5-chloro-7-oxo-4H-pyrazolo[1,5-A]pyrimidine-3-carboxylate Ethyl 5-chloro-7-oxo-4H-pyrazolo[1,5-A]pyrimidine-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18616055
InChI: InChI=1S/C9H8ClN3O3/c1-2-16-9(15)5-4-11-13-7(14)3-6(10)12-8(5)13/h3-4,11H,2H2,1H3
SMILES:
Molecular Formula: C9H8ClN3O3
Molecular Weight: 241.63 g/mol

Ethyl 5-chloro-7-oxo-4H-pyrazolo[1,5-A]pyrimidine-3-carboxylate

CAS No.:

Cat. No.: VC18616055

Molecular Formula: C9H8ClN3O3

Molecular Weight: 241.63 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-chloro-7-oxo-4H-pyrazolo[1,5-A]pyrimidine-3-carboxylate -

Specification

Molecular Formula C9H8ClN3O3
Molecular Weight 241.63 g/mol
IUPAC Name ethyl 5-chloro-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylate
Standard InChI InChI=1S/C9H8ClN3O3/c1-2-16-9(15)5-4-11-13-7(14)3-6(10)12-8(5)13/h3-4,11H,2H2,1H3
Standard InChI Key QECZGCINQPBQMV-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CNN2C1=NC(=CC2=O)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a fused pyrazolo[1,5-a]pyrimidine ring system. Key substituents include:

  • Chlorine at position 5, enhancing electrophilic reactivity .

  • Oxo group at position 7, contributing to hydrogen-bonding interactions.

  • Ethyl ester at position 3, improving solubility and pharmacokinetic properties .

The planar structure facilitates π-π stacking interactions, while the electron-withdrawing chlorine and ester groups modulate electronic density, influencing reactivity.

Physicochemical Characteristics

PropertyValueSource
Molecular Weight241.63 g/mol
Density1.5±0.1 g/cm³
Boiling Point339.6±42.0 °C at 760 mmHg
Flash Point159.2±27.9 °C
LogP (Partition Coefficient)1.98
SolubilityModerate in polar aprotic solvents (e.g., DMF, DMSO)

The compound’s moderate lipophilicity (LogP = 1.98) suggests balanced membrane permeability and aqueous solubility, making it suitable for drug discovery .

Synthesis and Manufacturing

Reaction Pathways

The synthesis typically involves condensation reactions between 5-aminopyrazoles and β-dicarbonyl compounds or keto esters . A representative protocol from Khalafy et al. (2015) includes:

  • Formation of 5-aminopyrazole intermediates: Reacting hydrazine derivatives with β-ketoesters .

  • Cyclization: Treating 5-aminopyrazoles with 1,3-diketones in acetic acid catalyzed by H2SO4\text{H}_2\text{SO}_4 at room temperature .

  • Purification: Recrystallization or column chromatography to isolate the product in >85% yield .

Example Reaction:

5-Amino-3-arylaminopyrazole+1,3-DiketoneAcOH, H2SO4RTPyrazolo[1,5-a]pyrimidine Derivative\text{5-Amino-3-arylaminopyrazole} + \text{1,3-Diketone} \xrightarrow[\text{AcOH, } \text{H}_2\text{SO}_4]{\text{RT}} \text{Pyrazolo[1,5-a]pyrimidine Derivative}

Optimization Strategies

  • Solvent Choice: Acetic acid promotes protonation of intermediates, accelerating cyclization .

  • Catalyst: Sulfuric acid enhances electrophilicity of carbonyl groups .

  • Temperature Control: Room temperature minimizes side reactions, improving selectivity .

Future Perspectives

Drug Development

  • Prodrug Optimization: Hydrolysis of the ethyl ester to carboxylic acid could enhance target engagement .

  • Combination Therapies: Synergy with checkpoint inhibitors (e.g., anti-PD-1) warrants exploration .

Material Science Applications

The conjugated π-system suggests potential in organic electronics, though this remains unexplored.

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